
Escitalopram Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Escitalopram Amide: is a derivative of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Escitalopram Amide typically begins with escitalopram or its precursor compounds.
Amidation Reaction: The key step involves the conversion of a carboxylic acid or ester group in escitalopram to an amide group. This can be achieved using reagents such as ammonia or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Escitalopram Amide can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Escitalopram Amide can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology:
Neurotransmitter Studies: this compound can be used in studies investigating the role of serotonin in the brain and its impact on mood and behavior.
Medicine:
Antidepressant Research: It is studied for its potential antidepressant effects and compared with other SSRIs to understand its efficacy and safety profile.
Industry:
Pharmaceutical Manufacturing: this compound can be used in the development of new antidepressant medications.
Mechanism of Action
Molecular Targets and Pathways:
Serotonin Transporter (SERT): Escitalopram Amide, like escitalopram, targets the serotonin transporter, inhibiting the reuptake of serotonin into presynaptic neurons.
Allosteric Modulation: It may also exhibit allosteric effects on the serotonin transporter, enhancing its binding affinity and prolonging its action.
Effects:
Increased Serotonin Levels: By inhibiting serotonin reuptake, this compound increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Antidepressant Effects: The increased serotonin levels contribute to its antidepressant effects, improving mood and reducing symptoms of depression.
Comparison with Similar Compounds
Escitalopram: The parent compound, which is a widely used SSRI.
Citalopram: A racemic mixture of escitalopram and its R-enantiomer.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness:
Amide Functional Group: The presence of the amide group in Escitalopram Amide can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Potential for Enhanced Efficacy: The amide modification may enhance its binding affinity to the serotonin transporter or alter its interaction with other molecular targets, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C20H23FN2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide |
InChI |
InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24)/t20-/m0/s1 |
InChI Key |
LYYWQJNKWCANAC-FQEVSTJZSA-N |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
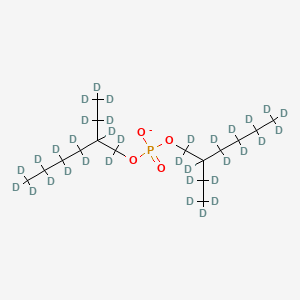
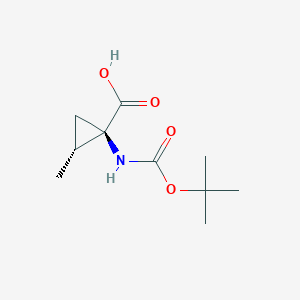
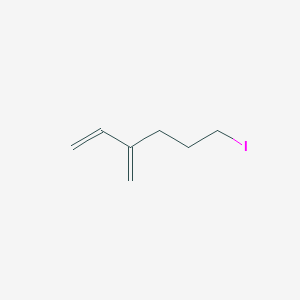


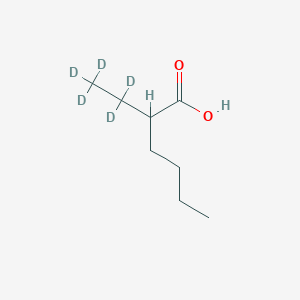
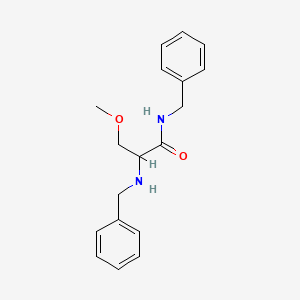
![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)
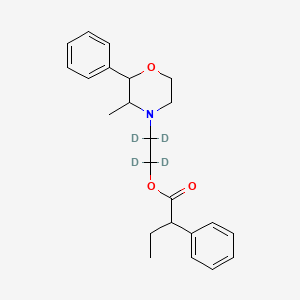
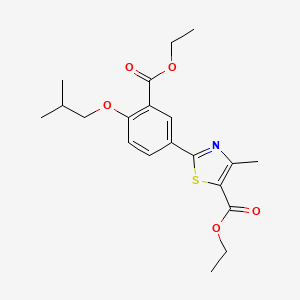
![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)

